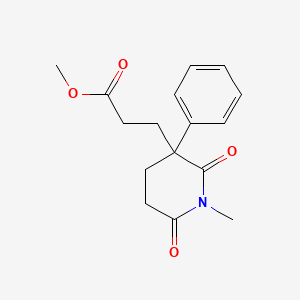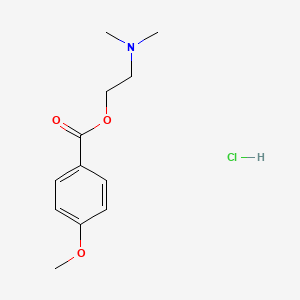
Benzoic acid, 2-(dimethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dimethylaminoethyl 4-methoxybenzoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of 4-methoxybenzoic acid, where the carboxyl group is esterified with 2-dimethylaminoethanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-dimethylaminoethyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-dimethylaminoethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of 2-dimethylaminoethyl 4-methoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Dimethylaminoethyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .
Aplicaciones Científicas De Investigación
2-Dimethylaminoethyl 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-dimethylaminoethyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzoic acid: A precursor in the synthesis of 2-dimethylaminoethyl 4-methoxybenzoate.
2-Dimethylaminoethyl benzoate: A similar compound with a different substituent on the benzene ring.
4-Methoxybenzyl alcohol: A reduction product of 2-dimethylaminoethyl 4-methoxybenzoate.
Uniqueness
2-Dimethylaminoethyl 4-methoxybenzoate is unique due to its specific ester linkage and the presence of both dimethylamino and methoxy groups. These functional groups contribute to its distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
5446-69-5 |
|---|---|
Fórmula molecular |
C12H18ClNO3 |
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-13(2)8-9-16-12(14)10-4-6-11(15-3)7-5-10;/h4-7H,8-9H2,1-3H3;1H |
Clave InChI |
JQRMPIRAOIXOIK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C1=CC=C(C=C1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


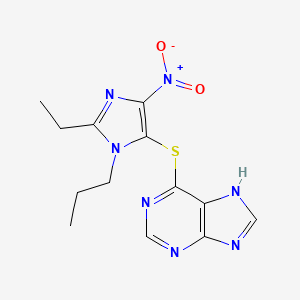
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998531.png)
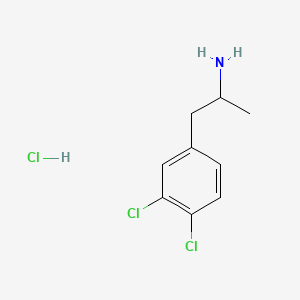
![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)
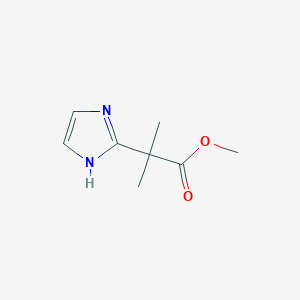
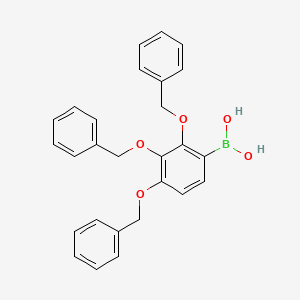
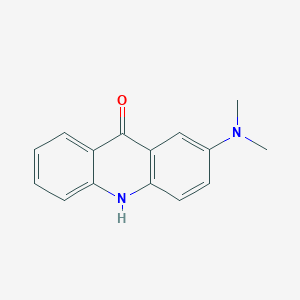
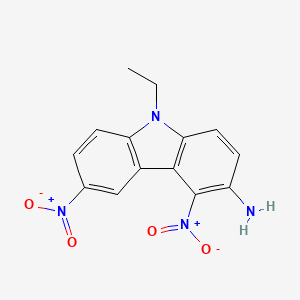
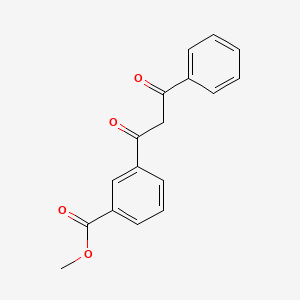
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)
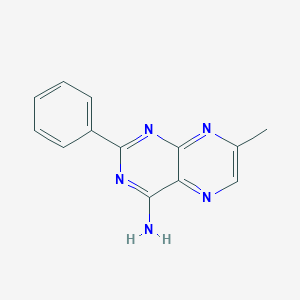
![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)
